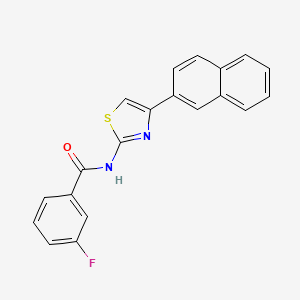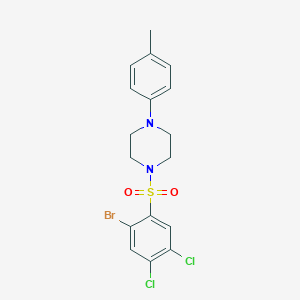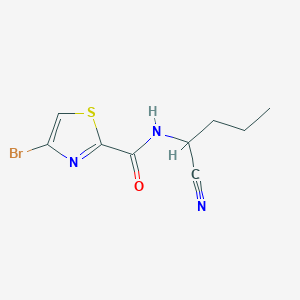![molecular formula C8H16Cl2N4O B2403131 [1-(Oxan-4-yl)pyrazol-3-yl]hydrazine;dihydrochloride CAS No. 2247106-21-2](/img/structure/B2403131.png)
[1-(Oxan-4-yl)pyrazol-3-yl]hydrazine;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“[1-(Oxan-4-yl)pyrazol-3-yl]hydrazine;dihydrochloride” is a chemical compound . It is related to the pyrazole family, which is a class of compounds that have a 5-membered ring structure made up of three carbon atoms and two adjacent nitrogen atoms .
Synthesis Analysis
Pyrazoles are synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For example, one-pot condensations of ketones, aldehydes and hydrazine monohydrochloride readily formed pyrazoline intermediates under mild conditions .Molecular Structure Analysis
The pyrazole nucleus is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .Chemical Reactions Analysis
Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . For instance, pyrazolines or their analogs can be prepared by several synthesis strategies, and the focus will always be on new greener and more economical ways for their synthesis .科学的研究の応用
Synthesis and Characterization
- The compound has been utilized in the synthesis of various organic compounds. For example, it was used in the reaction with 2-(2-(methylthio)pyrimidin-4-yl)-3-oxopropanenitrile to synthesize a compound with potential for further chemical applications (Zhengyu Liu et al., 2009).
Antimicrobial Properties
- Derivatives of this compound have been synthesized and evaluated for their antimicrobial activity. For instance, 1-((5,3-Diaryl)-4,5-dihydro-1 H -pyrazol-1-yl)propan-1-ones showed significant to moderate antimicrobial activity (A. Sid et al., 2013).
Anticancer Evaluation
- Certain reactions involving this compound have led to the synthesis of new compounds evaluated as anticancer agents. For example, its reaction with various nucleophiles produced compounds that were assessed for their anticancer properties (R. S. Gouhar & Eman M. Raafat, 2015).
Crystal and Molecular Structure Analysis
- The compound has been involved in the synthesis of new chemical entities, where its derivatives’ structures were determined through spectral and crystallographic studies. This contributes to understanding molecular interactions and stability (M. Prabhudeva et al., 2017).
Applications in Heterocyclic Synthesis
- It has been used in the synthesis of various heterocyclic compounds, demonstrating its utility in organic chemistry and potential applications in drug discovery and material science (A. Şener et al., 2002).
Synthesis of Pyrazole Derivatives
- Its derivatives have been synthesized and characterized for potential biological activities, highlighting the compound's role in the development of new pharmacologically active agents (D. Bhoot, R. Khunt, & H. Parekh, 2011).
Safety and Hazards
The safety information for (oxan-3-yl)hydrazine dihydrochloride indicates that it has several hazard statements including H302, H312, H315, H319, H332, H335 . These codes correspond to various hazards such as harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .
将来の方向性
The future directions for “[1-(Oxan-4-yl)pyrazol-3-yl]hydrazine;dihydrochloride” and related compounds could involve further exploration of their synthesis techniques and biological activity. There is a growing interest in heterocyclic systems of this nature, and new methods of obtaining complex structures containing pyrazole rings are being sought .
特性
IUPAC Name |
[1-(oxan-4-yl)pyrazol-3-yl]hydrazine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O.2ClH/c9-10-8-1-4-12(11-8)7-2-5-13-6-3-7;;/h1,4,7H,2-3,5-6,9H2,(H,10,11);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVBKPZDELQONSZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=CC(=N2)NN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl (3S,3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylate;hydrochloride](/img/structure/B2403056.png)

![N-cyclohexyl-2-[(5,6-dichloropyridin-3-yl)formamido]acetamide](/img/structure/B2403058.png)
![5-chloro-N-{[3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-2-carboxamide](/img/structure/B2403060.png)
![3-(2-oxo-2-(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2403061.png)
![2-((6-(4-chlorobenzyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2403062.png)
![6-bromopyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2403064.png)
![N-[5-Methyl-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-1-benzofuran-2-carboxamide](/img/structure/B2403065.png)
![2-[8-(4-chlorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2403066.png)
![2-[(5-Dodecylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanol](/img/structure/B2403067.png)
![2-(6-Hydroxybenzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid](/img/structure/B2403068.png)

